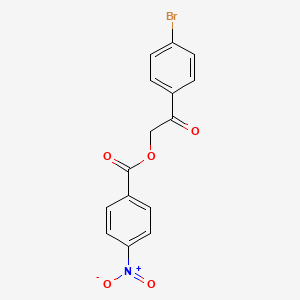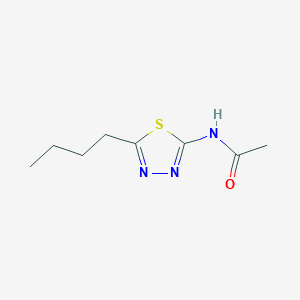![molecular formula C12H8N2O5S B11705458 4-Nitro-2-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B11705458.png)
4-Nitro-2-[(thiophen-2-ylcarbonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID typically involves the following steps:
Amidation: The thiophene ring is introduced via an amidation reaction, where thiophene-2-amine reacts with the nitrobenzoic acid derivative under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or chlorine, often in the presence of a Lewis acid catalyst.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-amino-2-(thiophene-2-amido)benzoic acid.
Substitution: Various substituted thiophene derivatives.
Hydrolysis: Benzoic acid and thiophene-2-amine.
Aplicaciones Científicas De Investigación
4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
4-NITROBENZOIC ACID: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
2-AMINOTHIOPHENE:
THIOPHENE-2-CARBOXYLIC ACID: Lacks the nitro group, reducing its potential for bioactivity.
Uniqueness
4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID is unique due to the combination of a nitro group, a thiophene ring, and a benzoic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C12H8N2O5S |
|---|---|
Peso molecular |
292.27 g/mol |
Nombre IUPAC |
4-nitro-2-(thiophene-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C12H8N2O5S/c15-11(10-2-1-5-20-10)13-9-6-7(14(18)19)3-4-8(9)12(16)17/h1-6H,(H,13,15)(H,16,17) |
Clave InChI |
HWFHRPRJIAWQCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11705377.png)

![ethyl (2E)-3-[(4-bromophenyl)amino]-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-3-oxopropanoate](/img/structure/B11705382.png)

![(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705401.png)
![([(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimeth ylphenyl)phosphino)dimethylamine](/img/structure/B11705407.png)



![(2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11705422.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11705437.png)


